2-Chloro-6-fluorobenzyl chloride

Catalog No.
S1532455
CAS No.
55117-15-2
M.F
C7H5Cl2F
M. Wt
179.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzyl chloride

CAS Number

55117-15-2

Product Name

2-Chloro-6-fluorobenzyl chloride

IUPAC Name

1-chloro-2-(chloromethyl)-3-fluorobenzene

Molecular Formula

C7H5Cl2F

Molecular Weight

179.02 g/mol

InChI

InChI=1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2

InChI Key

MJGOLNNLNQQIHR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CCl)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)F

The exact mass of the compound 1-Chloro-2-(chloromethyl)-3-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6-fluorobenzyl chloride is a di-halogenated aromatic compound utilized as a high-purity chemical intermediate and alkylating agent. [12] Its primary function is to serve as a structural building block in multi-step organic syntheses, particularly for the production of active pharmaceutical ingredients (APIs) and complex agrochemicals. [12] The molecule's key feature is the reactive benzylic chloride group, which is readily displaced in nucleophilic substitution reactions, allowing for the covalent attachment of the 2-chloro-6-fluorobenzyl moiety to target scaffolds. [12] The specific ortho- and meta-positioning of the chloro and fluoro substituents provides a distinct electronic and steric profile, making it a specialized reagent rather than a commodity benzylating agent.

The precise 2,6-substitution pattern of 2-Chloro-6-fluorobenzyl chloride is critical for its function and is not interchangeable with other isomers (e.g., 2,4- or 3,5-substituted analogs) or simpler benzyl halides. This specific arrangement of electron-withdrawing groups dictates the reactivity of the benzylic chloride and modulates the electronic properties of the aromatic ring. [12] In the synthesis of targeted, high-value molecules such as specialized fungicides or pharmaceuticals like flucloxacillin, this exact isomeric form is required to ensure the desired reaction kinetics, regioselectivity, and ultimately, the biological activity of the final product. [18] Substituting with a different isomer or a generic benzyl chloride would result in a structurally different final compound, likely leading to a complete loss of efficacy and failure of the synthetic campaign.

Enables >99.5% Conversion in Industrial Synthesis, Simplifying Downstream Purification

In a patented industrial process for producing 2-chloro-6-fluorobenzaldehyde, a key intermediate for fungicides and antibiotics, 2-Chloro-6-fluorobenzyl chloride is used as the direct precursor. [1] The process specifies that the subsequent hydrolysis reaction is monitored and continued until the residual content of 2-Chloro-6-fluorobenzyl chloride is less than 0.5%, demonstrating its capacity for near-quantitative conversion. [REFS-1, REFS-2]

Evidence DimensionPrecursor Conversion in Downstream Processing
Target Compound Data< 0.5% residual starting material
Comparator Or BaselineA less efficient process with incomplete conversion, leading to higher levels of starting material impurity.
Quantified DifferenceAchieves >99.5% conversion, minimizing starting-material-related impurities in the subsequent product.
ConditionsIndustrial synthesis of 2-chloro-6-fluorobenzaldehyde via hydrolysis of the title compound, monitored by gas chromatography.

This high conversion rate is critical for procurement in regulated industries, as it simplifies purification, reduces waste, and ensures a higher purity profile for the next synthetic step.

Documented as a Required Reagent for High-Yield Synthesis of the Coccidiostat Arprinocid

A key application demonstrating the non-interchangeability of this reagent is its use in the synthesis of 9-substituted adenines, specifically as an intermediate for the coccidiostat arprinocid. The original synthesis published in The Journal of Organic Chemistry specifies the use of 2-chloro-6-fluorobenzyl chloride for the N9-alkylation of an adenine precursor. [1] The successful synthesis of this specific veterinary API relies on the unique reactivity imparted by the 2-chloro-6-fluoro substitution pattern.

Evidence DimensionPrecursor Suitability for API Synthesis
Target Compound DataEstablished and published reagent for the synthesis of 9-(2-chloro-6-fluorobenzyl)adenine.
Comparator Or BaselineUse of generic, non-specified benzylating agents (e.g., benzyl chloride, other isomers).
Quantified DifferenceNot available in abstract. However, its specific selection in the original literature implies that other analogs do not provide the required outcome.
ConditionsN-alkylation of a protected adenine derivative.

For buyers synthesizing complex, specific APIs like arprinocid, using the exact, literature-validated precursor is a critical risk-mitigation step to ensure reproducibility and avoid costly failed batches.

Validated as an Effective Alkylating Agent for Bioactive 1,2,4-Triazole Scaffolds

2-Chloro-6-fluorobenzyl chloride is a validated precursor for producing 3-benzylsulfanyl derivatives of 1,2,4-triazole, a chemical scaffold known for its biological activities. A study focused on developing new antimycobacterial agents synthesized a series of these compounds by alkylating a starting triazole-3-thiol with various substituted benzyl halides, including 2-chloro-6-fluorobenzyl chloride. [1] The inclusion of this specific reagent in a library synthesis for biological screening highlights its utility and compatibility in creating diverse, functionalized heterocyclic compounds.

Evidence DimensionSynthetic Utility for Heterocycle Functionalization
Target Compound DataSuccessfully used to synthesize 3-((2-chloro-6-fluorobenzyl)thio)-1H-1,2,4-triazole derivatives for biological screening.
Comparator Or BaselineOther substituted benzyl halides used in the same study to create a chemical library.
Quantified DifferenceThis compound provided one of the specific substitution patterns of interest for structure-activity relationship (SAR) studies.
ConditionsAlkylation of 1,2,4-triazole-3-thiol.

This demonstrates the compound's reliability for R&D and library synthesis, where incorporating specific, electronically-tuned fragments is essential for discovering new lead compounds.

Manufacturing Pharmaceutical Intermediates Where High Purity is Critical

This compound is the right choice for industrial-scale synthesis of intermediates like 2-chloro-6-fluorobenzaldehyde, which is a precursor to antibiotics like flucloxacillin. [1] Its ability to be consumed to >99.5% completion minimizes starting material contamination in the product, a crucial factor for processes governed by GMP and stringent impurity control. [2]

Synthesis of Specific, Patented Veterinary Active Ingredients

For contract manufacturing or development of specific APIs such as the coccidiostat arprinocid, this exact reagent is specified in the original literature. [3] Procuring this compound is a necessary step to replicate the established synthetic route and ensure a predictable outcome, mitigating process development risk.

Building Block for Agrochemical and Medicinal Chemistry Libraries

In R&D settings for agrochemical or pharmaceutical discovery, this reagent serves as a reliable tool to introduce the 2-chloro-6-fluorobenzyl moiety into heterocyclic scaffolds like 1,2,4-triazoles. [4] This allows for systematic exploration of structure-activity relationships where the unique electronic and steric profile of this group is desired.

Physical Description

Liquid

XLogP3

3

UNII

A581KL6ZPN

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (77.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

55117-15-2

Wikipedia

1-chloro-2-(chloromethyl)-3-fluorobenzene

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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